molecular formula C15H20N2O6 B149518 (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid CAS No. 127106-71-2

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Cat. No. B149518
CAS RN: 127106-71-2
M. Wt: 324.33 g/mol
InChI Key: HTDDLFNQWIQXQX-NSHDSACASA-N
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Description

The compound (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a derivative of phenylalanine, which is a protected form of the amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amino functionality, and a nitro group attached to the phenyl ring. This compound is of interest due to its potential applications in the synthesis of peptides and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves the protection of the amino group with a Boc group to prevent unwanted side reactions. For instance, (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid is synthesized from a diazo ketone precursor, which is a potential explosive, using reagents such as triethylamine, ethyl chloroformate, and diazomethane, which are known to be toxic and explosive . The synthesis route may also involve metal-catalyzed reactions with silver compounds like silver trifluoroacetate . An efficient synthesis of a similar compound, tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, has been described, which is a key intermediate for the preparation of collagen cross-links .

Molecular Structure Analysis

The molecular structure of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is characterized by the presence of a Boc-protected amino group and a nitro-substituted phenyl ring. The Boc group is a common protecting group in peptide synthesis, which can be removed under acidic conditions. The nitro group on the phenyl ring can undergo various chemical reactions, such as reduction to an amino group, which can further react to form other functional groups or participate in the synthesis of biologically active compounds .

Chemical Reactions Analysis

The nitro group in the compound can undergo reduction to form an amino group, which can be a key step in the synthesis of new compounds, such as thymidylate synthase inhibitors . The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization or incorporation into peptides. The presence of the carboxylic acid group also allows for the formation of esters and amides, which are common linkages in peptide chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid would include its solubility in organic solvents, stability under various conditions, and reactivity towards different chemical reagents. The Boc group increases the steric bulk and alters the solubility profile of the amino acid, making it more soluble in non-polar solvents. The nitro group is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Peptide Bond Formation

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. These compounds are prepared using the isocyanate method or the mixed anhydride procedure. The resulting amino acid 4-nitroanilides are extended to corresponding dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Catalysis in Amino Acid Protection

This compound plays a role in the N-tert-butoxycarbonylation of amines, a critical process in peptide synthesis. Heteropoly acid H3PW12O40 is used as a catalyst for this reaction, demonstrating efficiency and environmental friendliness (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Asymmetric Hydrogenation

In the asymmetric hydrogenation of enamines, (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is synthesized using chiral ferrocenyl ligands. This process achieves high enantiomeric excess, indicating its importance in precise synthetic chemistry (Kubryk & Hansen, 2006).

Peptide Synthesis

The compound is also relevant in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl (Npys) group, a protective group in peptide synthesis, can be activated for peptide bond formation without affecting the tert-butyloxycarbonyl group (Matsueda & Walter, 2009).

Collagen Cross-Link Synthesis

An efficient synthesis route for collagen cross-links involves the use of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a compound derived from (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid (Adamczyk, Johnson, & Reddy, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. It has hazard statements H302, which means it is harmful if swallowed .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDDLFNQWIQXQX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

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